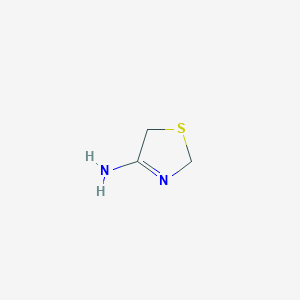

2,5-Dihydrothiazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dihydrothiazol-4-amine is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dihydrothiazol-4-amine can be synthesized through various methods, including multicomponent reactions, click reactions, and nano-catalysis. One common synthetic route involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as BF3 and p-toluenesulfonic acid . Another method includes the reaction of Schiff bases with 2-mercaptoacetic acid in the presence of anhydrous zinc chloride at reflux conditions .

Industrial Production Methods

Industrial production of thiazolidin-4-ylideneamine typically involves optimizing these synthetic routes to achieve higher yields, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also employed to make the process more sustainable .

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents. For example:

-

Reaction with acetic anhydride in tetrahydrofuran (THF) using DMAP as a catalyst yields the N,O-diacetate derivative (85% yield) .

-

Direct acylation with weaker bases (e.g., triethylamine) produces monoacylated products, while stronger bases like Et<sub>3</sub>N lead to mixed products .

Key Data:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ac<sub>2</sub>O/DMAP | THF, 20°C | N,O-Diacetate | 85% | |

| AcCl/Et<sub>3</sub>N | Dichloromethane | Monoacetamide + side products | 58% |

Nucleophilic Substitution

The amine group acts as a nucleophile in reactions with electrophiles:

-

Reaction with α-bromoacetyl bromide forms 2-amino-4-thiazolidinone derivatives (25% yield) .

-

Thiourea-mediated substitution with diethyl bromomalonate generates 5-carbethoxythiazolidin-4-ones (20–30% yield) .

Mechanism Example:

This compound+BrCH2COBr→2-Amino-4-thiazolidinone+HBr

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

-

Mild hydrolysis (5% HCl, 1 h) cleaves acetamide groups, regenerating the free amine .

-

Under neutral/basic aqueous conditions, decomposition to 2-aminothiazol-4(5H)-one occurs rapidly .

Kinetic Data:

| Condition | Resultant Product | Decomposition Rate | Source |

|---|---|---|---|

| 5% HCl, reflux | Free amine | Complete in 1 h | |

| Neutral H<sub>2</sub>O | 2-Aminothiazol-4(5H)-one | <10 min |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Reaction with phthalic anhydride generates isoindoline-1,3-dione derivatives (76% yield) .

-

Thiocarbamide derivatives undergo recyclization to form thiazolidine cycles under weakly basic conditions .

Example Pathway:

This compoundPhthalic anhydrideIsoindoline-1,3-dione derivativeHBr/H2O2-Amino-5-(aminomethyl)thiazol-4-one

Biological Activity and Target Interactions

The compound’s reactivity underpins its pharmacological effects:

-

Antimicrobial Action: Forms hydrogen bonds with bacterial enzymes (e.g., dihydrofolate reductase) via its amine and sulfur moieties, achieving MIC values of 1.95–100 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Activity: Inhibits EGFR and CA IX enzymes (IC<sub>50</sub> = 1.67–4.87 µM) by covalent modification of catalytic residues .

Structure-Activity Highlights:

| Target | Interaction Mechanism | IC<sub>50</sub>/MIC | Source |

|---|---|---|---|

| EGFR | Thiazole ring binds ATP pocket | 1.67 µM (HeLa cells) | |

| Dihydrofolate Reductase | NH<sub>2</sub> group H-bonds | 3.91 µM (Bacillus spp.) |

Solvent-Dependent Reactivity

Reaction yields vary significantly with solvent choice:

| Solvent | Reaction Type | Yield | Source |

|---|---|---|---|

| THF | Acylation | 70% | |

| Ethanol | Thiourea-mediated substitution | 69% | |

| Water | Hydrolysis | 7% |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

2,5-Dihydrothiazol-4-amine serves as a lead compound in drug development due to its promising biological activity. Research indicates that derivatives of this compound exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

- Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized with this scaffold showed effective inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Notably, certain derivatives exhibited IC₅₀ values in the low micromolar range against cancer cell lines such as MCF-7 and HepG2 . These studies suggest that modifications to the thiazole structure can enhance cytotoxicity and selectivity towards cancer cells.

2. Coordination Chemistry

In coordination chemistry, this compound is utilized as a ligand in synthesizing metal complexes. Its ability to coordinate with metal ions expands its application in catalysis and materials science . The compound's structural versatility allows for the creation of novel materials with tailored properties.

3. Industrial Applications

The compound is also explored for its potential use in developing new materials and as a catalyst in industrial processes. Its unique chemical properties make it suitable for applications in polymer chemistry and the synthesis of fine chemicals .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of thiazolidine derivatives including this compound demonstrated varying degrees of antiproliferative activity against cancer cell lines A549, H460, and HT29. The most promising derivatives showed IC₅₀ values significantly lower than reference drugs like sorafenib, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of newly synthesized thiazolone derivatives revealed that certain compounds derived from this compound exhibited potent activity against Bacillus subtilis and Klebsiella pneumoniae. These findings support the compound's role as a scaffold for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of thiazolidin-4-ylideneamine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it can inhibit cell growth by inducing apoptosis and arresting the cell cycle at specific phases . In antimicrobial applications, it can disrupt bacterial cell membranes and inhibit biofilm formation .

Comparación Con Compuestos Similares

2,5-Dihydrothiazol-4-amine can be compared with other similar compounds, such as thiazolidin-4-one and thiazolidine-2,4-dione. While all these compounds share a thiazolidine ring, they differ in their substituents and biological activities. Thiazolidin-4-one is known for its anticancer and antimicrobial properties, while thiazolidine-2,4-dione is widely used as an antidiabetic agent .

List of Similar Compounds

- Thiazolidin-4-one

- Thiazolidine-2,4-dione

- 2-Iminothiazolidine

- 4-Oxo-1,3-thiazolidine

Propiedades

Fórmula molecular |

C3H6N2S |

|---|---|

Peso molecular |

102.16 g/mol |

Nombre IUPAC |

2,5-dihydro-1,3-thiazol-4-amine |

InChI |

InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1-2H2,(H2,4,5) |

Clave InChI |

KMZYCZWDCPQIAR-UHFFFAOYSA-N |

SMILES canónico |

C1C(=NCS1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.